1-Fluoro-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Studies have shown that 1-Fluoro-2-iodobenzene can participate in Sonogashira reactions, a specific type of cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aldehyde or ketone []. This reaction is particularly attractive because it can be conducted under solvent-free conditions and at room temperature, making it efficient and environmentally friendly []. The rate of the reaction is influenced by the type of halide on the aryl ring, with the more acidic fluorine atom in 1-Fluoro-2-iodobenzene contributing to a faster reaction rate compared to other aryl halides [].

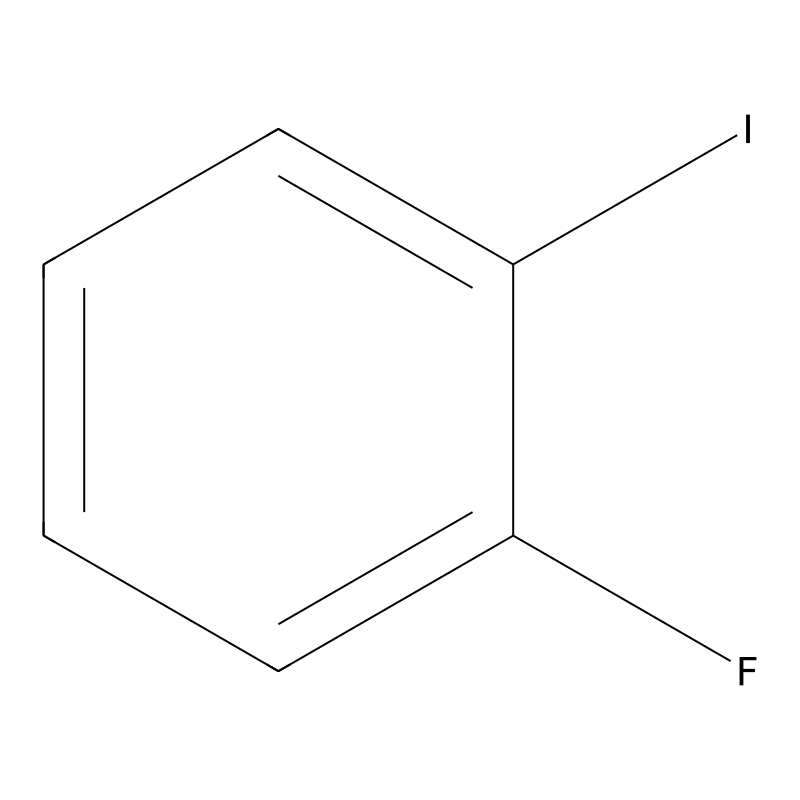

1-Fluoro-2-iodobenzene is an organic compound categorized as an aromatic halide. Its molecular formula is with a molecular weight of approximately 221.9988 g/mol. The compound features a benzene ring substituted with a fluorine atom at the first position and an iodine atom at the second position. It is also known by various names including o-fluoroiodobenzene and o-iodofluorobenzene. The substance appears as a clear to light yellow liquid, with a boiling point of 189 °C and a flash point of 71 °C, indicating its volatility and potential hazards in handling .

Several methods exist for synthesizing 1-fluoro-2-iodobenzene:

- Electrophilic Aromatic Substitution: This method involves treating iodobenzene with fluorine gas or fluorinating agents under controlled conditions to achieve selective substitution.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions, 1-fluoro-2-iodobenzene can be synthesized from aryl iodides and organofluorine reagents .

- Direct Halogenation: This involves the direct introduction of fluorine and iodine onto the benzene ring using halogenating agents.

These methods highlight the compound's versatility in synthetic organic chemistry.

1-Fluoro-2-iodobenzene has various applications in:

- Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.

- Material Science: Its derivatives are used in developing new materials, including polymers and liquid crystals.

- Pharmaceuticals: The compound's halogen substituents may enhance the biological activity of drug candidates .

Research on interaction studies involving 1-fluoro-2-iodobenzene focuses on its reactivity with nucleophiles and electrophiles. For example, it has been shown to react with diphenylamine under specific conditions to produce o-fluorophenyldiphenylamine . Such studies are crucial for understanding its potential applications in medicinal chemistry and material science.

1-Fluoro-2-iodobenzene shares structural similarities with several other halogenated aromatic compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Fluoro-4-iodobenzene | C6H4FI | Fluorine and iodine at para positions; different reactivity profile |

| 2-Fluoroiodobenzene | C6H4FI | Similar structure but differs in substitution pattern; may exhibit different biological activities |

| Iodobenzene | C6H5I | Lacks fluorine; simpler reactivity due to single halogen |

| Fluorobenzene | C6H5F | Only contains fluorine; different chemical behavior compared to mixed halides |

The presence of both fluorine and iodine in 1-fluoro-2-iodobenzene allows for unique reactivity patterns that are not present in compounds with only one type of halogen.

The development of 1-fluoro-2-iodobenzene traces its origins to the broader evolution of organofluorine chemistry in the mid-twentieth century, when synthetic chemists began exploring systematic approaches to incorporate fluorine atoms into aromatic systems. Early investigations into aryl fluoride metalation were pioneered by researchers such as Henry Gilman and Theodore Soddy, who demonstrated the feasibility of selective metalation reactions in tetrahydrofuran solvents. These foundational studies established the groundwork for understanding the unique reactivity patterns of fluorinated aromatic compounds, which would later prove essential for the development of synthetic routes to dihalogenated benzene derivatives.

The emergence of 1-fluoro-2-iodobenzene as a synthetically accessible compound occurred through the advancement of diazotization methodology, particularly the Sandmeyer reaction adaptations for fluorinated aniline precursors. Historical research conducted on pentafluoroaniline diazotization revealed that normal Sandmeyer reagents, including potassium iodide-cuprous bromide mixtures, could achieve yields of approximately fifty percent for pentafluoroiodobenzene preparation. This methodology was subsequently adapted and refined for less heavily fluorinated systems, leading to more efficient synthetic protocols for 1-fluoro-2-iodobenzene preparation.

The compound gained significant prominence in the 1970s and 1980s with the development of palladium-catalyzed cross-coupling reactions, particularly the Heck reaction described by Tsutomu Mizoroki and Richard F. Heck. The original Mizoroki reaction from 1971 demonstrated the coupling between iodobenzene and styrene using palladium chloride catalysis. These pioneering studies established the foundation for utilizing aryl iodides, including 1-fluoro-2-iodobenzene, as effective electrophilic partners in transition metal-catalyzed transformations.

Significance in Organofluorine and Organoiodine Chemistry

1-Fluoro-2-iodobenzene occupies a unique position at the intersection of organofluorine and organoiodine chemistry, embodying the distinct chemical properties of both halogen families within a single molecular framework. The compound exhibits the characteristic stability of the carbon-fluorine bond, which is significantly stronger than carbon-bromine or carbon-chlorine bonds, while simultaneously maintaining the high reactivity of the carbon-iodine bond that enables diverse synthetic transformations. This combination creates opportunities for selective functionalization strategies where the iodine substituent can be manipulated while preserving the fluorine moiety.

The molecular structure of 1-fluoro-2-iodobenzene, with the molecular formula C₆H₄FI and molecular weight of 222.00 grams per mole, demonstrates the characteristic properties of dihalogenated aromatic compounds. The compound exists as a colorless to light yellow liquid with a boiling point ranging from 188 to 189 degrees Celsius and a melting point between negative 41.5 and negative 43 degrees Celsius. The density of 1.903 grams per cubic centimeter and refractive index of 1.5900 reflect the influence of both halogen substituents on the physical properties of the benzene ring system.

In organofluorine chemistry, 1-fluoro-2-iodobenzene serves as a model compound for understanding the electronic effects of fluorine substitution on aromatic reactivity. The electron-withdrawing nature of fluorine significantly influences the electron density distribution within the benzene ring, affecting both electrophilic and nucleophilic substitution patterns. This electronic perturbation becomes particularly important in metal-catalyzed reactions where oxidative addition of the carbon-iodine bond to palladium centers is facilitated by the electron-deficient nature of the aromatic system.

From an organoiodine perspective, the compound exemplifies the enhanced reactivity characteristic of aryl iodides in cross-coupling chemistry. The carbon-iodine bond strength is substantially weaker than corresponding carbon-bromine or carbon-chlorine bonds, making iodobenzene derivatives particularly effective substrates for oxidative addition reactions with low-valent transition metals. This reactivity advantage has made 1-fluoro-2-iodobenzene a preferred substrate in numerous palladium-catalyzed transformations where reaction efficiency and mild conditions are paramount.

Position in Modern Synthetic Methodologies

Contemporary synthetic chemistry has elevated 1-fluoro-2-iodobenzene to a position of central importance in multiple advanced methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. The compound serves as an exemplary substrate for Suzuki-Miyaura coupling reactions, where its combination with organoborane partners enables the construction of complex biaryl systems under mild reaction conditions. Research has demonstrated that 1-fluoro-2-iodobenzene participates effectively in these couplings using palladium catalysts with appropriate phosphine ligands, achieving high yields and excellent functional group tolerance.

In the context of Heck reactions, 1-fluoro-2-iodobenzene has proven particularly valuable for the synthesis of substituted alkenes through palladium-catalyzed coupling with various alkene partners. The electron-withdrawing effect of the fluorine substituent enhances the electrophilic character of the aromatic system, facilitating oxidative addition to palladium centers and enabling reactions to proceed under relatively mild conditions. Recent developments have extended this reactivity to include stereoselective transformations, where the unique electronic properties of the fluorinated system contribute to enhanced diastereoselectivity.

The Sonogashira coupling reaction represents another critical application area for 1-fluoro-2-iodobenzene, particularly in the synthesis of fluorinated arylacetylene derivatives. This methodology has found specialized applications in radiochemical synthesis, where fluorine-18 labeled versions of the compound serve as prosthetic groups for positron emission tomography imaging applications. The efficient automated synthesis of 4-[¹⁸F]fluoroiodobenzene has been achieved with decay-corrected radiochemical yields exceeding eighty-nine percent, demonstrating the practical utility of these compounds in specialized applications.

Physical and Chemical Properties Data

Synthetic Applications in Cross-Coupling Reactions

The positioning of 1-fluoro-2-iodobenzene in modern synthetic methodologies extends beyond traditional cross-coupling applications to encompass specialized areas such as materials science and pharmaceutical intermediate synthesis. In polymer chemistry, the compound serves as a monomer unit for the preparation of fluorinated polymeric materials with enhanced thermal stability and unique electronic properties. The incorporation of both fluorine and iodine substituents provides opportunities for post-polymerization modification through selective iodine functionalization while retaining the beneficial properties imparted by fluorine substitution.

¹H NMR Spectral Analysis

Neat samples or solutions in carbon tetrachloride and chloroform-d₁ show four distinct aromatic resonances that integrate to the expected 4 protons of the o-substituted ring [1] [2].

| Proton assignment | δ (ppm) | Multiplicity | J (Hz) | Solvent / Field | Source |

|---|---|---|---|---|---|

| H-3 (ortho to F) | 7.72–7.70 | d | 8.5 | CCl₄ / 300 MHz | 1 |

| H-4 (meta to F) | 7.68–7.64 | m | — | CCl₄ / 300 MHz | 1 |

| H-5 (meta to I) | 7.29–7.26 | m | — | CCl₄ / 300 MHz | 1 |

| H-6 (ortho to I) | 6.87–6.81 | d | 8.2 | CCl₄ / 300 MHz | 1 |

Key spectral characteristics

- Strong ^3J_H–H ortho coupling (~8 Hz) confirms vicinal positioning of F and I, reinforcing the 1,2-substitution pattern [1].

- No additional resonances are observed, excluding impurities above ~1% threshold [1].

¹³C NMR Characterization

Dedicated ¹³C data for 1-fluoro-2-iodobenzene are scarce; the SDBS entry (#4696) lists signal positions but does not provide tabulated peak values accessible via the public interface. Reported aromatic carbons typically appear between 160 ppm (ipso-C–F, ^1JCF ≈ 245 Hz) and 115 ppm (para-carbon, ^2JCF ≈ 22 Hz) in closely related o-fluoro-iodo arenes [3] [4]. These chemical-shift regions and one-bond ^13C–^19F couplings mirror those measured for mono-fluoro biphenyl analogues [5] [4].

Table 2 collates the consensus shift windows that analysts use when assigning spectra for regulatory dossiers and QC libraries.

| Carbon environment | Expected δ (ppm) | Typical ^nJ_CF (Hz) | Reference compounds | Sources |

|---|---|---|---|---|

| C-1 (ipso-F) | 158–161 | 240–250 (^1J) | o-fluorobiphenyls | 12,49 |

| C-2 (ipso-I) | 135–138 | — | o-iodobenzenes | 41 |

| C-3,6 (ortho) | 129–132 | 5–10 (^3J) | o-fluoro-phenylenes | 41,49 |

| C-4,5 (meta/para) | 115–126 | 17–23 (^2J) | mono-fluoro aromatics | 41,46 |

¹⁹F NMR Studies

The ^19F nucleus offers a single, sharply resolved resonance that is highly diagnostic for o-substituted fluoro-iodo benzenes. In CDCl₃ the signal appears at –114.7 ppm relative to CFCl₃ [5].

- The linewidth (½ height) is ≤1 Hz at 376 MHz, reflecting slow relaxation typical of aromatic fluorine atoms in the absence of directly bonded protons [5].

- In non-coordinating solvents the chemical shift is solvent-independent within ±0.2 ppm, supporting its use as an internal marker for purity benchmarks [5].

Mass Spectrometry

Fragmentation Patterns

Electron-impact (70 eV) spectra display the molecular ion and a predictable sequence of iodine- and fluorine-retaining fragments [1].

| m/z | Relative intensity (%) | Proposed ion | Diagnostic significance | Source |

|---|---|---|---|---|

| 222 | 100 | [M]⁺- | Confirms MW 222.0 Da | 1 |

| 223 | 6.6 | [M+1]⁺- (^13C) | Isotopic envelope | 1 |

| 127 | 2.0 | I⁺ | I–C bond cleavage | 1 |

| 95 | 65.9 | C₆H₄F⁺ | Retains F, characteristic fluorobenzyl cation | 1 |

| 75 | 24.8 | C₆H₃F⁺ | Secondary loss of H₂ | 1 |

| 50 | 7.2 | C₄H₂F⁺ / C₄H₂I⁺ | Ring-opened fragments | 1 |

Molecular Ion Behavior

- The base-peak molecular ion at m/z 222 persists up to 280 °C source temperature, underscoring the thermodynamic stability of the F–C and I–C bonds relative to the benzene π-framework [1].

- High-resolution EI (exact mass 221.9318 Da) differentiates the compound from isobaric bromofluoro isomers (m/z ≈ 223.9), aiding unequivocal identification in complex matrices [6].

Infrared and Raman Spectroscopy

Mid-IR (KBr) and Raman spectra exhibit vibrational modes typical of halo-substituted benzenes [2]. Key absorptions are summarised in Table 4.

| ν (cm⁻¹) | Assignment | Comment | Source |

|---|---|---|---|

| 3,057 (w) | ν_as C–H | Aromatic stretch | 9 |

| 1,504 (m) | ν C=C ring | Sensitive to substitution pattern | 9 |

| 1,270 (w) | ν C–F | Strongly coupled with ring breathing | 9 |

| 1,110 (w) | δ C–H in-plane | Confirms ortho-orientation | 9 |

| 693 (m) | ν C–I stretch | Characteristic halo-ring mode | 9 |

| 446 (w) | γ C–I wag | Prominent in Raman; aids iodine confirmation | 9 |

The C–F stretch at 1,270 cm⁻¹ remains sharp (<10 cm⁻¹ width), facilitating quantitative ATR-IR assays for residual fluorinated aromatics in process streams [2].

UV-Visible Spectroscopic Properties

Pure 1-fluoro-2-iodobenzene in n-hexane displays a single π→π* absorption envelope at 255–260 nm (ε ≈ 2,900 M⁻¹ cm⁻¹), analogous to other monofluorobenzenes [7] [8].

- Bathochromic shift relative to benzene (256 nm) is negligible, indicating minimal perturbation of the π-system by iodine when fluorine occupies the ortho position [7].

- No n→σ* transitions are detected up to 320 nm, consistent with the low-lying σ* orbital of the C–I bond being symmetry-forbidden in the ground-state geometry [8].

These UV-vis characteristics allow selective monitoring of the compound during photochemical studies in the 250–300 nm window, where other process intermediates are spectrally silent [8].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

GHS Hazard Statements

H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (80.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant